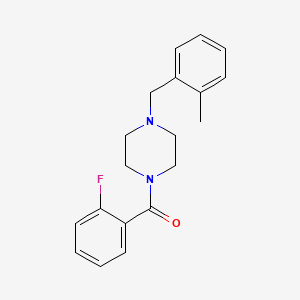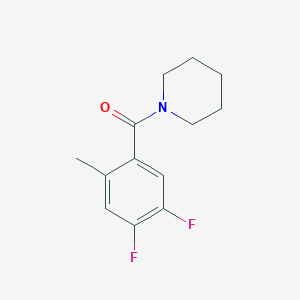![molecular formula C13H23NO B5760860 N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide, commonly known as PACAP-27, is a neuropeptide that plays an important role in the regulation of various physiological processes. PACAP-27 was first isolated from ovine hypothalamus in 1989 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
PACAP-27 exerts its effects by binding to specific receptors on the cell surface, known as PAC1, VPAC1, and VPAC2 receptors. The binding of PACAP-27 to these receptors activates various signaling pathways, including the adenylate cyclase-cAMP-PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. These signaling pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
PACAP-27 has a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-inflammatory effects, and modulation of the immune system. PACAP-27 can also regulate the release of various hormones, including growth hormone, prolactin, and insulin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PACAP-27 in lab experiments is its stability, which allows for long-term storage and easy handling. Additionally, PACAP-27 has a high affinity for its receptors, making it a potent and specific ligand for studying the signaling pathways involved. However, one of the limitations of using PACAP-27 in lab experiments is its high cost, which can limit its widespread use.
Orientations Futures
There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27 analogs with improved pharmacokinetic properties and enhanced efficacy. Another direction is the investigation of the role of PACAP-27 in various diseases, including metabolic disorders and autoimmune diseases. Additionally, the use of PACAP-27 as a therapeutic agent in clinical trials for various diseases should be explored further.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications. The synthesis method of PACAP-27 involves solid-phase peptide synthesis, and it exerts its effects by binding to specific receptors on the cell surface. PACAP-27 has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. The future directions for research on PACAP-27 include the development of analogs with improved pharmacokinetic properties and the investigation of its role in various diseases.
Méthodes De Synthèse
The synthesis of PACAP-27 involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The synthesis begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of other amino acids. After the completion of the peptide sequence, the peptide is cleaved from the solid support and purified to obtain the final product.
Applications De Recherche Scientifique
PACAP-27 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects and can promote neuronal survival and regeneration. In cardiovascular diseases, PACAP-27 has been shown to have vasodilatory effects and can protect against ischemic injury. In cancer, PACAP-27 has been shown to inhibit tumor growth and promote apoptosis.
Propriétés
IUPAC Name |
N-(4-propyl-1-bicyclo[2.2.2]octanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-4-12-5-8-13(9-6-12,10-7-12)14-11(2)15/h3-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNEYXODDQVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)


![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)


![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)

![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)

